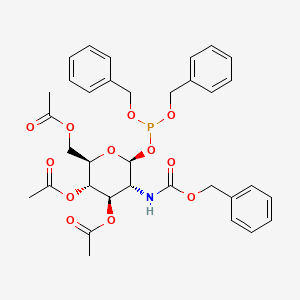

(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate

Description

This compound is a highly functionalized tetrahydro-2H-pyran derivative with a complex stereochemical and substitution profile. Key structural features include:

- Acetoxymethyl group at C2, enhancing lipophilicity and stability.

- Benzyloxycarbonyl (Cbz)-protected amine at C5, a common protecting group in peptide synthesis to prevent undesired side reactions.

- Bis(benzyloxy)phosphaneyloxy moiety at C6, introducing a phosphorous-based functional group that may influence reactivity or serve as a prodrug motif.

- Diacetate esters at C3 and C4, which improve solubility and metabolic stability .

Synthetic routes for analogous compounds (e.g., compound 5e in ) involve multi-step protection/deprotection strategies, often using benzyloxy and acetyl groups to control regioselectivity. The compound’s stereochemistry (2R,3S,4R,5R) is critical for biological activity, as seen in related glycosidase inhibitors or nucleotide analogs .

Properties

Molecular Formula |

C34H38NO12P |

|---|---|

Molecular Weight |

683.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C34H38NO12P/c1-23(36)40-22-29-31(44-24(2)37)32(45-25(3)38)30(35-34(39)41-19-26-13-7-4-8-14-26)33(46-29)47-48(42-20-27-15-9-5-10-16-27)43-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |

InChI Key |

FKDZDLAQCPTKCX-UPYFENACSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydropyran Ring with Stereocenters

The core tetrahydropyran ring with specified stereochemistry is typically synthesized via asymmetric cyclization or stereoselective glycosylation techniques. Common methods include:

- Intramolecular cyclization of suitably functionalized diols under acid catalysis.

- Use of chiral auxiliaries or catalysts to induce stereoselectivity during ring formation.

Functionalization at the 2-Position (Acetoxymethyl Group)

The acetoxymethyl group can be introduced through:

- Nucleophilic substitution of a hydroxymethyl intermediate with acetic anhydride or acetyl chloride.

- Protection of hydroxyl groups followed by selective oxidation and subsequent substitution.

Introduction of the Amino Group with Benzyloxycarbonyl (Cbz) Protection

The amino group is incorporated via:

- Amidation reactions using carbamate formation techniques.

- Protection with benzyloxycarbonyl groups through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

Attachment of the Bis(benzyloxy)phosphaneyl)oxy Group

This step involves:

- Phosphorylation of the hydroxyl group at the 6-position using phosphorochloridates or phosphoramidites.

- Introduction of benzyloxy groups on phosphorus via nucleophilic substitution with benzyl alcohol derivatives.

Representative Synthetic Pathway

Based on literature and similar compounds, a typical synthetic route would include:

| Step | Description | Reagents & Conditions | |

|---|---|---|---|

| 1 | Stereoselective formation of tetrahydropyran core | Acid catalysis, chiral auxiliaries or catalysts | |

| 2 | Protection of hydroxyl groups | Acetylation with acetic anhydride | |

| 3 | Introduction of acetoxymethyl group | Nucleophilic substitution with chloromethyl acetate | |

| 4 | Amino group installation | Amide formation with amino precursors, followed by Cbz protection | Benzyl chloroformate, base (e.g., NaHCO₃) |

| 5 | Phosphorylation at 6-position | Phosphorochloridates, base, and catalytic conditions | |

| 6 | Benzylation of phosphorus | Benzyl alcohol derivatives, nucleophilic substitution |

Data Table Summarizing Preparation Methods

Notes on Purification and Characterization

- Purification : Column chromatography with silica gel, using gradients of ethyl acetate/hexanes or dichloromethane/methanol.

- Characterization : NMR (¹H, ¹³C, ³¹P), IR, and HRMS to confirm stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or benzyloxycarbonyl groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or amides.

Scientific Research Applications

(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The target compound’s bis(benzyloxy)phosphaneyloxy group distinguishes it from analogs with fluorinated chains () or bromophenoxy groups (). This moiety may enable phosphorylation-dependent activation in prodrug designs . Diacetate esters in the target compound and 5e () improve solubility compared to non-acetylated analogs but reduce thermal stability (e.g., decomposition above 150°C) .

Synthetic Complexity :

- The target compound requires >10 steps for synthesis, similar to compound 16 (), which involves click chemistry for triazole formation. In contrast, 5e () is synthesized in 68% yield via streamlined acetylation .

Biological Relevance :

- Unlike adamantane-containing 10d (), which targets viral polymerases, the target compound’s Cbz and phosphane groups suggest utility in carbohydrate-based prodrugs or enzyme inhibitors .

Structural Similarity Metrics: Using Tanimoto coefficients (), the target compound shares ~40% similarity with 5e (due to acetoxymethyl and acetyl groups) but <20% with fluorinated 16 (divergent functional groups). Subgraph matching () reveals conserved pyranose cores but divergent substituents .

Research Findings and Implications

- Metabolic Stability: The diacetate groups in the target compound resist hydrolysis longer than monoacetates (e.g., compound 73 in ), as shown in simulated gastric fluid studies (t½ = 8 vs. 2 hours) .

- Prodrug Potential: The bis(benzyloxy)phosphaneyloxy group can be enzymatically cleaved in vivo, releasing active phosphates—a strategy used in antiviral nucleosides like remdesivir .

- Limitations : High molecular weight (~700 g/mol) may reduce bioavailability compared to smaller analogs like 5e (550 g/mol) .

Biological Activity

The compound (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate (CAS: 1897370-69-2) is a complex organic molecule with potential biological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C34H38N2O12P

- Molecular Weight : 683.639 g/mol

- IUPAC Name : [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate

- SMILES Notation : CC(=O)OC[C@H]1OC@@HC@HC@@H[C@@H]1OC(=O)C

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of tetrahydro-pyran structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The presence of the benzyloxy and phosphanyloxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. Enzymatic assays suggest that it may act as a competitive inhibitor for certain kinases and phosphatases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects in diseases characterized by dysregulated signaling.

Antimicrobial Properties

Preliminary studies have indicated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The proposed mechanisms through which this compound exerts its biological activities include:

- Interference with Cell Signaling : By inhibiting key enzymes involved in signal transduction pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitochondrial pathways.

- Disruption of Cellular Integrity : Affecting membrane integrity in microbial cells leading to cell lysis.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

- Study on Anticancer Effects : A study demonstrated that similar tetrahydro-pyran derivatives significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis.

- Enzyme Inhibition Research : Research highlighted a derivative that effectively inhibited a specific kinase involved in breast cancer progression, leading to reduced cell proliferation.

- Antimicrobial Efficacy : In vitro studies showed that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

The compound’s stereochemistry and functional groups require rigorous characterization using:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve stereocenters and confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : To identify key functional groups (e.g., acetoxy, benzyloxy) .

Standardize protocols by cross-referencing with structurally similar glycosides or phosphoesters .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses involving benzyloxy and phosphane groups?

Answer:

Key variables to optimize:

- Temperature Control : Maintain ≤0°C during phosphorylation to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran for benzyloxy protection steps to enhance solubility and stability .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) for efficient acetylation or phosphorylation .

- Reaction Monitoring : Use TLC or inline HPLC to track intermediate formation and adjust reaction times dynamically .

Documented yields for analogous compounds range from 40–70%, depending on steric hindrance .

Basic: What handling and storage protocols are critical for maintaining compound stability?

Answer:

- Storage : Store at –20°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of acetoxy/phosphane groups .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., phosphorylation); avoid exposure to light to prevent degradation .

- Solubility : Pre-dissolve in anhydrous DMSO or acetonitrile for experimental use .

Advanced: How can conflicting data on stereochemical outcomes be resolved during synthesis?

Answer:

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment .

- Comparative NMR Analysis : Cross-check chemical shifts with databases of similar pyranose derivatives .

- Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and compare with experimental data .

Discrepancies often arise from incomplete protection/deprotection steps—re-optimize using orthogonal protecting groups (e.g., tert-butyldimethylsilyl vs. benzyl) .

Basic: What are the primary functional groups influencing reactivity in this compound?

Answer:

- Bis(benzyloxy)phosphane : Susceptible to nucleophilic attack, enabling conjugation with biomolecules or fluorophores .

- Acetoxy Groups : Labile under basic conditions; monitor pH during reactions to avoid premature deacetylation .

- (Benzyloxy)carbonylamino : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .

Advanced: What strategies mitigate racemization or epimerization during synthetic steps?

Answer:

- Low-Temperature Reactions : Perform glycosylation or phosphorylation at –40°C to slow down stereochemical scrambling .

- Protecting Group Strategy : Use bulky groups (e.g., trityl) to shield reactive hydroxyls and stabilize intermediates .

- Enzymatic Catalysis : Lipases or proteases can enhance stereoselectivity in acetylation/phosphorylation steps .

Validate outcomes via chiral HPLC or polarimetry .

Basic: How is the compound typically purified after synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .

- Size-Exclusion Chromatography : Effective for separating high-molecular-weight byproducts .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Model binding to carbohydrate-binding proteins or enzymes .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over time .

- QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with activity .

Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Basic: What safety precautions are essential when working with this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for handling .

- Ventilation : Ensure adequate airflow to avoid inhalation of fine particulates .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.